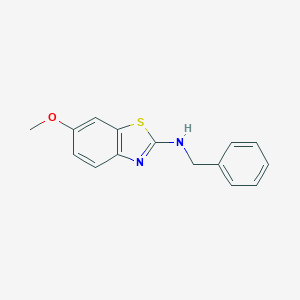

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine

Descripción general

Descripción

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C15H14N2OS It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzothiazole derivatives with additional functional groups, while reduction may result in the formation of amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential:

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine has been investigated for its potential as an anti-inflammatory and anticancer agent. Its mechanism of action involves the inhibition of key enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. Additionally, studies have shown that derivatives of this compound can modulate inflammatory cytokines like IL-6 and TNF-α, leading to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines, including A431 and A549.

Case Study: Anticancer Activity

A study demonstrated that benzothiazole derivatives exhibit significant anticancer properties by inhibiting cell migration and promoting apoptosis. The compound was effective in reducing the viability of cancer cells in vitro, indicating its potential for drug development aimed at treating malignancies.

Materials Science

Development of Novel Materials:

The unique structural properties of this compound make it a candidate for creating new materials with specific electronic and optical properties . Research has focused on utilizing this compound in the synthesis of advanced polymers and nanomaterials that can be applied in electronics and photonics.

Biochemical Probing:

this compound is being explored as a biochemical probe to study interactions with biological macromolecules. Its ability to inhibit specific enzymes makes it useful for understanding enzyme kinetics and mechanisms within cellular pathways.

Applications in Biochemical Studies

The compound's interactions with various proteins have been studied to elucidate its role as an inhibitor or modulator within complex biological systems. This research is critical for developing targeted therapies based on enzyme inhibition or modulation.

Industrial Applications

Catalyst Development:

In industrial settings, this compound is being utilized in the development of new catalysts for organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it a valuable precursor for synthesizing other complex molecules .

Mecanismo De Acción

The mechanism of action of N-benzyl-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

6-methoxy-1,3-benzothiazol-2-amine: A precursor in the synthesis of N-benzyl-6-methoxy-1,3-benzothiazol-2-amine.

N-benzyl-1,3-benzothiazol-2-amine: Similar structure but lacks the methoxy group.

2-aminobenzothiazole: A simpler benzothiazole derivative without the benzyl and methoxy groups.

Uniqueness

This compound is unique due to the presence of both benzyl and methoxy groups, which confer specific electronic and steric properties. These groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Actividad Biológica

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 270.35 g/mol. The compound features a benzothiazole core, characterized by a benzene ring fused to a thiazole ring, with a methoxy group at the 6-position and a benzyl group attached to the nitrogen atom. These structural elements contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

Enzyme Inhibition:

- The compound has been shown to inhibit various enzymes involved in inflammatory processes and cancer cell proliferation. For instance, it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation.

Signal Transduction Modulation:

- This compound affects the IL-6/JAK/STAT3 signaling pathway. This pathway is often overactive in certain cancers, making the compound a potential anti-cancer agent by selectively inhibiting STAT3 activity .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity:

- The compound exhibits anti-proliferative effects against various cancer cell lines, including DU145 (prostate cancer) and MDA-MB-231 (breast cancer). Research indicates that it can significantly reduce cell viability in these lines by targeting overactive signaling pathways .

Anti-inflammatory Effects:

- By inhibiting COX enzymes and modulating inflammatory pathways, this compound demonstrates potential as an anti-inflammatory agent. This could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Properties:

- Preliminary studies suggest that this compound may also possess antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into its potential as an antimicrobial therapeutic.

Table 1: Summary of Biological Activities

Case Study Example

In a study evaluating the structure–activity relationship (SAR) of benzothiazole derivatives, this compound was identified as having significant anti-cancer properties through its selective inhibition of STAT3. This study demonstrated that compounds with similar structural features could be optimized for enhanced potency against cancer cells .

Propiedades

IUPAC Name |

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGAUNIDKBRZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366466 | |

| Record name | N-benzyl-6-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16763-01-2 | |

| Record name | N-benzyl-6-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.